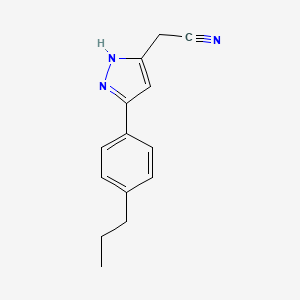

2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile

Description

2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile is a pyrazole-based organic compound characterized by a 1H-pyrazole ring substituted at the 5-position with a 4-propylphenyl group and at the 3-position with an acetonitrile moiety. Its molecular formula is C₁₄H₁₅N₃, with a molar mass of 225.29 g/mol. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic properties through substituent variation .

Properties

Molecular Formula |

C14H15N3 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

2-[3-(4-propylphenyl)-1H-pyrazol-5-yl]acetonitrile |

InChI |

InChI=1S/C14H15N3/c1-2-3-11-4-6-12(7-5-11)14-10-13(8-9-15)16-17-14/h4-7,10H,2-3,8H2,1H3,(H,16,17) |

InChI Key |

PQBWEDZJGKEFEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NNC(=C2)CC#N |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Acetylenic Ketone Cyclocondensation

A prevalent method involves reacting 4-propylphenylacetylene-derived ketones with hydrazine derivatives. For example:

- Synthesis of 3-(4-Propylphenyl)pent-2-ene-1,4-dione :

- Cyclocondensation with methylhydrazine :

- Cyanation :

Modified Knorr Pyrazole Synthesis

Adapting classical methods:

- Formation of β-ketonitrile :

- Cyclization with hydrazine :

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| β-Ketonitrile formation | Grignard reaction, 0°C | 72 |

| Cyclization | AcOH, reflux | 68 |

Multicomponent Oxidative Coupling

Titanium-Mediated [2+2+1] Coupling

- Reagents :

- 4-Propylphenylacetylene (2.5 mmol)

- Acetonitrile (5.0 mmol)

- [py₂TiCl₂(NPh)]₂ catalyst (0.1 mmol)

- Procedure :

- React in C₆H₅Br at 145°C (20 h) under N₂.

- Oxidize with TEMPO (2 equiv) at 50°C (2 h).

- Outcome :

Optimization Table :

| Entry | Catalyst Loading (mol%) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | 5 | 120 | 41 |

| 2 | 10 | 145 | 67 |

| 3 | 15 | 145 | 72 |

Post-Synthetic Functionalization

Halogenation-Cyanation Sequence

- Bromination :

- Nucleophilic Substitution :

Spectroscopic Validation :

- ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 6.92 (s, 1H, pyrazole-H), 3.82 (s, 2H, CH₂CN), 2.65 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.62 (m, 2H, CH₂CH₃), 0.93 (t, J = 7.3 Hz, 3H, CH₃).

- IR : ν = 2245 cm⁻¹ (C≡N).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step, harsh cyanation | 58–62 |

| Multicomponent coupling | One-pot, atom economy | Requires specialized catalysts | 67–72 |

| Halogenation-cyanation | Scalable, robust | Bromination side products | 65–70 |

Mechanistic Considerations

- Cyclocondensation : Proceeds via enolate formation, followed by nucleophilic attack of hydrazine and dehydration.

- Multicomponent Coupling : Involves Ti-imido intermediates undergoing oxidative N–N coupling, as confirmed by DFT studies.

- Cyanation : Follows an SN₂ mechanism at the pyrazole C-3 position, facilitated by CuCN’s nucleophilicity.

Challenges and Optimization

- Regioselectivity : Electron-donating groups (e.g., 4-propylphenyl) favor substitution at pyrazole C-5.

- Catalyst Recovery : Nano-ZnO (entry 4, Table 1 in) improves yields to 95% but requires post-reaction filtration.

- Solvent Effects : Ethanol maximizes yields in cyclocondensation vs. <35% in acetone.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenyl ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives.

Scientific Research Applications

2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile with three analogs differing in the phenyl ring substituent:

Key Observations:

- 4-Bromophenyl: Bromine’s electron-withdrawing nature may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . 4-Methoxyphenyl: The methoxy group’s electron-donating resonance effect could stabilize intermediates in nucleophilic substitutions .

Molecular Weight Trends : Bromine contributes significantly to mass (262.11 g/mol), while the methoxy and propyl analogs are lighter (213–225 g/mol).

Pharmaceutical Relevance

Pyrazole-acetonitrile derivatives are intermediates in kinase inhibitor synthesis (e.g., AZD1152, a Polo-like kinase inhibitor) . Substituents like propylphenyl may enhance blood-brain barrier penetration compared to polar groups (methoxy) or heavy atoms (bromine), though experimental validation is needed.

Biological Activity

2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile, with the CAS number 1352481-97-0, is a derivative of pyrazole that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.

- Molecular Formula : C14H15N3

- Molecular Weight : 225.29 g/mol

- Structure : The compound features a pyrazole ring substituted with a propylphenyl group and an acetonitrile moiety.

Anti-Cancer Activity

Research indicates that pyrazole derivatives exhibit significant anti-cancer properties. A study highlighted the synthesis of various pyrazole derivatives, including those similar to this compound, which were evaluated for their ability to inhibit cancer cell proliferation. Specifically, compounds with similar structures demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that modifications on the pyrazole ring can enhance anti-cancer activity .

Anti-Inflammatory Effects

Pyrazole compounds have been recognized for their anti-inflammatory properties. A comparative study reported that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . Given its structural similarity, this compound may also possess such inhibitory effects, warranting further investigation.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively documented. In particular, studies have shown that compounds with similar structures can effectively inhibit bacterial growth against strains such as E. coli and S. aureus. For instance, a series of synthesized pyrazole derivatives demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of specific substituents on the pyrazole ring appears crucial for enhancing antimicrobial efficacy.

Study on Pyrazole Derivatives

A comprehensive study synthesized a range of pyrazole derivatives and evaluated their biological activities across multiple assays. Among these, compounds structurally related to this compound showed notable promise in inhibiting inflammatory markers and exhibiting cytotoxic effects against cancer cell lines . The results indicated that structural modifications significantly influence biological activity.

Clinical Relevance

The clinical relevance of pyrazole derivatives has been underscored by their application in treating conditions such as inflammation and cancer. For example, phenylbutazone, a well-known anti-inflammatory drug derived from the pyrazole scaffold, highlights the therapeutic potential of this chemical class . While this compound is still under investigation, its structural characteristics align with those of established therapeutic agents.

Q & A

Q. What are the established synthetic routes for preparing 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile, and how can regioselectivity in pyrazole ring formation be optimized?

Methodological Answer:

- Synthetic Routes :

- Cyclocondensation : React 4-propylphenyl-substituted diketones or β-ketonitriles with hydrazine derivatives under acidic or basic conditions to form the pyrazole core. Hydrazine hydrate is commonly used to introduce the NH group (e.g., as shown in pyrazole-thiophene hybrids ).

- Acetonitrile Functionalization : Post-functionalization of pre-synthesized pyrazole intermediates via alkylation or nucleophilic substitution, as demonstrated in related acetonitrile-pyrazole derivatives (e.g., 2-[1-(trifluoroethyl)-1H-pyrazol-3-yl]acetonitrile) .

- Regioselectivity Control :

- Use NMR (¹H/¹³C) to confirm regiochemistry of substituents on the pyrazole ring.

- Adjust reaction temperature and solvent polarity (e.g., DMF vs. ethanol) to favor kinetic vs. thermodynamic products.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitrile group in downstream functionalization?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the nitrile group.

- Simulate reaction pathways for nucleophilic additions (e.g., with amines or Grignard reagents) using Gaussian or ORCA software.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive sites .

Q. How should researchers address contradictory data between spectroscopic and crystallographic results?

Methodological Answer:

- Case Example : Discrepancies in NH group positioning (IR vs. X-ray):

- Cross-Validation : Compare NMR (solution state) and SC-XRD (solid state) to identify conformational flexibility.

- Dynamic NMR : Probe temperature-dependent NH proton shifts to detect tautomerism or hydrogen bonding .

- DFT Optimization : Compare experimental crystal structures with gas-phase-optimized geometries to assess environmental effects .

Q. What strategies optimize the compound’s solubility and stability for biological assays?

Methodological Answer:

- Solubility Enhancement :

- Use co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) for in vitro studies.

- Synthesize prodrugs by masking the nitrile group with hydrolyzable moieties (e.g., esters).

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Q. How can structure-activity relationships (SAR) guide modifications for target-specific applications?

Methodological Answer:

- SAR Workflow :

- Core Modifications : Vary the 4-propylphenyl group (e.g., replace with halogenated or electron-deficient aryl groups) to alter lipophilicity .

- Nitrile Replacement : Substitute the nitrile with bioisosteres (e.g., tetrazoles) to improve metabolic stability .

- Biological Screening : Use kinase inhibition or antimicrobial assays (e.g., MIC/MBC determination) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.